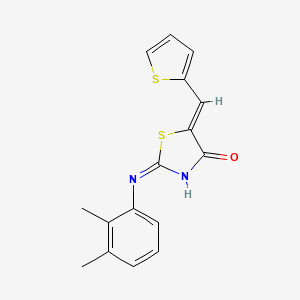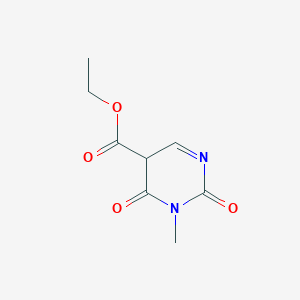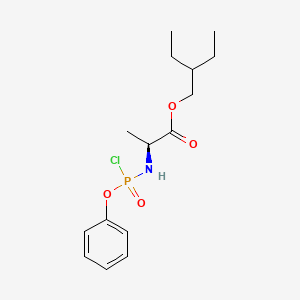
4aH-1,7-naphthyridin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4aH-1,7-naphthyridin-2-one is a heterocyclic compound that belongs to the naphthyridine family Naphthyridines are bicyclic structures containing two nitrogen atoms in the ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4aH-1,7-naphthyridin-2-one can be achieved through various methods. One common approach involves the cyclization of N-(3-oxo-alkyl)- and N-(3-oxoalkenyl)amides and thioamides. For example, the reaction of 3-substituted 1H-pyrrolo[2,3-b]pyridin-2(3H)-one with sodium azide or azidotrimethylsilane under microwave irradiation yields 3- and 4-amino-1,8-naphthyridin-2(1H)-ones .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of metal-catalyzed reactions, multicomponent reactions, and green chemistry approaches to minimize environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
4aH-1,7-naphthyridin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form naphthyridin-4(3H)-one oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include sodium azide, azidotrimethylsilane, and phosphorus oxychloride (POCl3). Microwave irradiation is often employed to enhance reaction rates and yields .
Major Products
The major products formed from these reactions include various substituted naphthyridines, such as 4-chloro-2-methyl-6-phenylbenzo[c][1,7]naphthyridine and its derivatives .
Applications De Recherche Scientifique
4aH-1,7-naphthyridin-2-one has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Mécanisme D'action
The mechanism of action of 4aH-1,7-naphthyridin-2-one involves its interaction with specific molecular targets and pathways. For instance, certain derivatives of the compound act as DNA intercalators, binding to double-stranded DNA and inhibiting DNA replication and transcription. This leads to the suppression of cancer cell growth . Additionally, the compound may interact with various enzymes and receptors, modulating their activity and exerting therapeutic effects .
Comparaison Avec Des Composés Similaires
4aH-1,7-naphthyridin-2-one can be compared with other similar compounds, such as:
1,8-Naphthyridine: Another member of the naphthyridine family, known for its diverse biological activities and applications in medicinal chemistry.
Benzo[c][1,7]naphthyridine: A structural analog with similar biological activities but different reactivity and applications.
1,6-Naphthyridin-2(1H)-one: Known for its biomedical applications, including anticancer and antimicrobial activities.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, making it a valuable compound for further research and development.
Propriétés
Formule moléculaire |
C8H6N2O |
|---|---|
Poids moléculaire |
146.15 g/mol |
Nom IUPAC |
4aH-1,7-naphthyridin-2-one |
InChI |
InChI=1S/C8H6N2O/c11-8-2-1-6-3-4-9-5-7(6)10-8/h1-6H |
Clé InChI |
VLOOHKGABLKNCI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=O)N=C2C1C=CN=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(3-fluoro-4-methylphenyl)-2-[(1H-indol-3-yl)formamido]acetamide](/img/structure/B12345353.png)


![2-[(6-Chloro-3-methyl-2,4-dioxo-1,3-diazinan-1-yl)methyl]-4-fluorobenzonitrile](/img/structure/B12345367.png)
![(4Z)-4-[(3-ethoxy-4-hydroxyphenyl)methylidene]-5-thia-2,7-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),6,9,11-tetraen-3-one](/img/structure/B12345382.png)
![methyl 4-{2-[(1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]acetamido}benzoate](/img/structure/B12345390.png)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-[4-(2-methylpropyl)phenyl]propanamide](/img/structure/B12345406.png)
![methyl 5-[4-(methoxycarbonyl)phenyl]-7-methyl-4-oxo-2-(propan-2-ylsulfanyl)-3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B12345411.png)
![(5Z)-5-{[3-methoxy-4-(octyloxy)phenyl]methylidene}-5H,6H-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-one](/img/structure/B12345414.png)

![N-[(Z)-1-pyridin-4-ylethylideneamino]-5-thiophen-2-ylpyrazolidine-3-carboxamide](/img/structure/B12345421.png)

![(E)-3,4-diazatricyclo[9.4.0.02,7]pentadeca-1(15),11,13-trien-5-ylidenehydrazine](/img/structure/B12345435.png)

